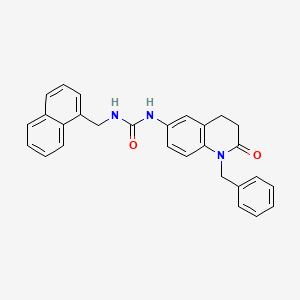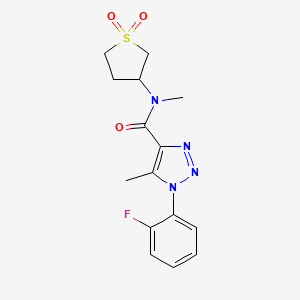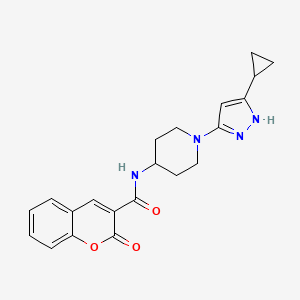![molecular formula C15H10Cl2N2O2 B2599310 (2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal CAS No. 338400-41-2](/img/structure/B2599310.png)
(2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal, also known as 4-chloro-N'-(2-chlorophenyl)hydrazinecarboxamide, is a synthetic compound with a wide range of applications in scientific research. Its unique chemical structure and properties make it an attractive and versatile molecule for a variety of applications, including drug discovery and development, biochemistry, and molecular biology.
科学的研究の応用
4-Chloro-N'-(2-chlorophenyl)hydrazinecarboxamide has a wide range of applications in scientific research. It has been used in the synthesis of various biologically active compounds, such as inhibitors of protein kinases and proteases. It has also been used in the synthesis of various drugs, such as anti-cancer drugs and antibiotics. In addition, it has been used in the synthesis of various organic compounds, such as dyes and pigments.
作用機序
The exact mechanism of action of (2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal'-(2-chlorophenyl)hydrazinecarboxamide is not yet fully understood. However, it is believed to interact with various enzymes and proteins in the body, leading to the inhibition of their activity. It is also believed to interact with DNA and RNA, leading to the inhibition of gene expression.
Biochemical and Physiological Effects
4-Chloro-N'-(2-chlorophenyl)hydrazinecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and proteins, leading to the inhibition of various physiological processes. It has also been shown to interact with DNA and RNA, leading to the inhibition of gene expression. In addition, it has been shown to have an anti-inflammatory effect, and it has been shown to have anti-cancer properties.
実験室実験の利点と制限
4-Chloro-N'-(2-chlorophenyl)hydrazinecarboxamide has several advantages and limitations when used in laboratory experiments. One of the major advantages of using this compound is its low cost and availability. It is also relatively safe to use, as it has low toxicity and is not highly reactive. However, it has some limitations, such as its low solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are several potential future directions for research on (2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal'-(2-chlorophenyl)hydrazinecarboxamide. One potential direction is to investigate its potential applications in drug discovery and development. Another potential direction is to further investigate its mechanism of action and biochemical and physiological effects. A third potential direction is to explore its potential applications in biochemistry and molecular biology. Finally, further research could be done to explore its potential advantages and limitations for laboratory experiments.
合成法
4-Chloro-N'-(2-chlorophenyl)hydrazinecarboxamide can be synthesized by a two-step process. The first step involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form (2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal'-(2-chlorophenyl)hydrazine. This reaction is carried out in an acidic medium such as sulfuric acid at a temperature of 80-90°C. The second step involves the reaction of this compound'-(2-chlorophenyl)hydrazine with carbon disulfide to form this compound'-(2-chlorophenyl)hydrazinecarboxamide. This reaction is carried out in the presence of a base such as sodium hydroxide, at a temperature of 70-80°C.
特性
IUPAC Name |
(E)-1-(4-chlorophenyl)-2-[(4-chlorophenyl)diazenyl]-3-hydroxyprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-11-3-1-10(2-4-11)15(21)14(9-20)19-18-13-7-5-12(17)6-8-13/h1-9,20H/b14-9+,19-18? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIRQSLZINBFRP-CTRWYEAXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=CO)N=NC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C(=C\O)/N=NC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2599227.png)
![{3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}methanol](/img/structure/B2599230.png)
![2-Cyclopropyl-4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2599232.png)
![2-Methyl-8-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-3,4-dihydro-1H-isoquinoline](/img/structure/B2599235.png)


![2-Chloro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2599239.png)
![1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2599241.png)

![[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2599244.png)
![4-ethoxy-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2599245.png)


![(5-Nitrobenzo[b]thiophen-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2599250.png)